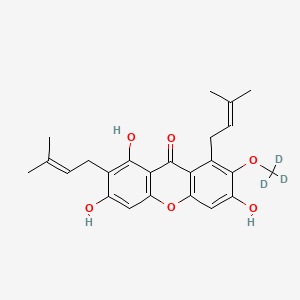

Everolimus-d4 (~90per cent)

Overview

Description

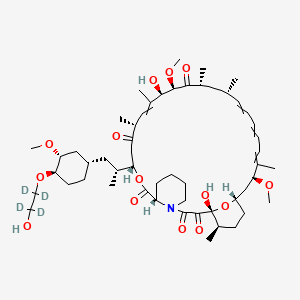

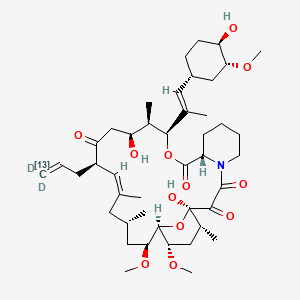

Everolimus-d4 is a deuterated form of everolimus, a derivative of rapamycin. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications for the quantitation of everolimus and related immunosuppressants . The deuterium atoms in everolimus-d4 replace hydrogen atoms, making it a stable isotope-labeled compound that is chemically identical to everolimus but with a slightly different mass.

Scientific Research Applications

Everolimus-d4 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Target of Action

Everolimus-d4 primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a key serine-threonine kinase that plays a central role in the regulation of cell growth, proliferation, and survival .

Mode of Action

Everolimus-d4 is an mTOR inhibitor that binds with high affinity to the FK506 binding protein-12 (FKBP-12), thereby forming a drug complex that inhibits the activation of mTOR . This interaction with its targets leads to a decrease in cell proliferation and an increase in cell apoptosis and autophagy .

Biochemical Pathways

The mTOR pathway, which is regulated by Everolimus-d4, is frequently deregulated in cancer . The inhibition of mTOR signaling by Everolimus-d4 results in decreased cell growth and increased ribosomal S6 protein phosphorylation . This affects various biochemical pathways, including HIF-1 and VEGF-dependent regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle and growth, and autophagy .

Pharmacokinetics

Everolimus-d4 is lipophilic and becomes rapidly absorbed into the arterial wall . Its antiproliferative effects, mediated by inhibiting mTOR, help to reduce or prevent vessel re-stenosis due to the abnormal growth of smooth muscle in the damaged artery mediated by inflammatory cytokines and growth factors released by lymphocytes & macrophages

Result of Action

The molecular and cellular effects of Everolimus-d4’s action include the inhibition of tumor cell proliferation and the induction of cell apoptosis and autophagy . It also upregulates autophagy and broadly alleviates inflammatory cytokines produced by multiple T cell subsets . Everolimus-d4’s ability to alleviate the cytokines produced by Th17 subsets of T cells, such as IL-17A and IL-17F, is dependent on autophagy and antioxidant signaling pathways .

Action Environment

The action, efficacy, and stability of Everolimus-d4 can be influenced by various environmental factors. It’s worth noting that Everolimus-d4 is used as an internal standard in LCMS applications, and its stability under these conditions has been demonstrated .

Safety and Hazards

Future Directions

Everolimus has demonstrated improved progression-free survival for all risk groups of RCC in the salvage setting following other anti-angiogenic agents . Future studies should evaluate implications of these findings, including coagulation system activation and everolimus efficacy in FCD, in larger studies with long-term treatment to better understand molecular and clinical effects .

Relevant Papers Several papers have been identified that provide valuable information on Everolimus-d4. These include a systematic review and meta-analysis assessing the efficacy and safety of adding everolimus to standard of care in MBC , a pilot study evaluating everolimus molecular mechanisms in tuberous sclerosis complex and focal cortical dysplasia , and a study on Everolimus therapy and side-effects .

Biochemical Analysis

Biochemical Properties

Everolimus-d4 works similarly to Everolimus as an mTOR (mammalian target of rapamycin) inhibitor . It is currently used as an immunosuppressant to prevent rejection of organ transplants . In a similar fashion to other mTOR inhibitors, Everolimus-d4’s effect is solely on the mTORC1 protein and not on the mTORC2 protein .

Cellular Effects

Everolimus-d4 has been shown to have a significant impact on various types of cells and cellular processes. It inhibits mTOR signaling, resulting in decreased cell growth and ribosomal S6 protein phosphorylation . This inhibition can reduce tumor growth and seizure frequency in certain conditions . In addition, Everolimus-d4 has been shown to modulate the host immune response during Mycobacterium tuberculosis infection .

Molecular Mechanism

Everolimus-d4 is a mTOR inhibitor that binds with high affinity to the FK506 binding protein-12 (FKBP-12), thereby forming a drug complex that inhibits the activation of mTOR . This inhibition leads to a decrease in cell proliferation, metabolism, and angiogenesis in certain types of cancer . It also acts as an immunosuppressive agent in the context of organ transplantation .

Temporal Effects in Laboratory Settings

Everolimus-d4 has been synthesized and certified for use as an internal standard in LCMS applications . The calibration curve was linear with r2=0.9979, indicating its stability over time .

Dosage Effects in Animal Models

In animal models, Everolimus-d4 has shown neuroprotective effects . The effects of the product vary with different dosages. For instance, in a rat model of intracerebral hemorrhage, Everolimus-d4 ameliorated ICH-induced neurological deficits .

Metabolic Pathways

Everolimus-d4 is a substrate of CYP3A4 and PgP (phosphoglycolate phosphatase). Three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus were the 6 primary metabolites detected in human blood .

Preparation Methods

Everolimus-d4 is synthesized from rapamycin through a series of chemical reactions. The synthetic route involves the following steps :

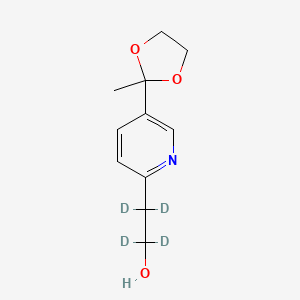

Monosilylation: Ethylene-d4 glycol is monosilylated with t-butyldimethylsilylchloride in the presence of a base.

Triflation: The monosilylated product is converted to the triflate using triflic anhydride and 2,6-lutidine.

Alkylation: Rapamycin is alkylated with the triflate in 2,6-lutidine and toluene to give TBDMS-protected everolimus-d4.

Deprotection: The TBDMS-protected product is deprotected with 1N HCl to form everolimus-d4.

Chemical Reactions Analysis

Everolimus-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify specific functional groups.

Comparison with Similar Compounds

Everolimus-d4 is similar to other mTOR inhibitors such as sirolimus and tacrolimus. its deuterated nature makes it unique as an internal standard for LC-MS applications. Similar compounds include :

Sirolimus: Another mTOR inhibitor used in immunosuppressive therapy.

Tacrolimus: An immunosuppressant that inhibits calcineurin, a different pathway from mTOR.

32-desmethoxyrapamycin: Another internal standard used in LC-MS for everolimus quantitation.

Everolimus-d4 offers better performance as an internal standard compared to 32-desmethoxyrapamycin due to its closer structural similarity to everolimus .

Properties

IUPAC Name |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAMNSJSFKALM-FQJUTLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

962.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)